1,2,4-Cyclohexatriene
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Overview
Description
1,2,4-Cyclohexatriene is a highly strained organic compound with the molecular formula C6H6. It is an isomer of benzene, but unlike benzene, it does not exhibit aromaticity. The compound is characterized by three double bonds in a six-membered ring, making it a unique and interesting subject for chemical research.
Preparation Methods
1,2,4-Cyclohexatriene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the reaction of cyclohexadiene derivatives with strong bases like cesium fluoride.
Industrial Production Methods: Industrial-scale production of this compound is not common due to its high reactivity and instability. small-scale laboratory synthesis is feasible using the aforementioned methods.
Chemical Reactions Analysis
1,2,4-Cyclohexatriene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexane or other hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, although the high strain in the molecule often leads to complex reaction pathways.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., methyllithium), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst).
Scientific Research Applications
1,2,4-Cyclohexatriene has several applications in scientific research:
Biology: While not commonly used in biological research, its derivatives can be studied for potential biological activity.
Medicine: There is limited direct application in medicine, but its derivatives may have potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2,4-cyclohexatriene involves its high strain energy, which makes it highly reactive. The compound can undergo rapid cycloaddition reactions, nucleophilic additions, and σ-bond insertions. These reactions are driven by the release of strain energy, leading to the formation of more stable products .
Comparison with Similar Compounds
1,2,4-Cyclohexatriene can be compared with other similar compounds:
Benzene: Unlike benzene, this compound is not aromatic and is much more reactive due to its strain energy.
1,2,3-Cyclohexatriene: This isomer also exhibits high strain and reactivity but differs in the arrangement of double bonds.
Cyclohexadiene: This compound has two double bonds and is less strained and reactive compared to this compound.
Properties
CAS No. |
124869-33-6 |
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Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-3,6H,4H2 |
InChI Key |
QJJOAYUATFWLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C=C1 |
Origin of Product |
United States |
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